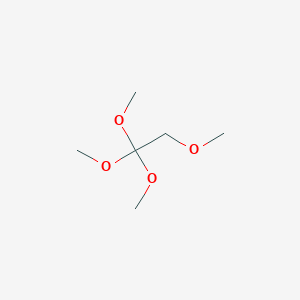

1,1,1,2-Tetramethoxyethane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1,1,1,2-tetramethoxyethane often involves reactions with organic halides and the generation of specific ligands. For instance, the synthesis of organyltellurium ligands like 1,2-bis(p-ethoxyphenyltelluromethyl)benzene and tetrakis(p-ethoxyphenyltelluromethyl)methane involves reacting ArTe-Na+ with appropriate organic halides, showcasing the versatility and reactivity of these compounds in synthetic chemistry (Pathirana et al., 1986).

Molecular Structure Analysis

Studies on molecular structures, such as the gas-phase electron diffraction study of 1,1,1,2-tetrafluoroethane, offer insights into the bond lengths and angles crucial for understanding the structural nuances of related tetramethoxy compounds. These analyses provide a foundation for predicting the behavior and reactivity of 1,1,1,2-tetramethoxyethane and its analogs (Al-Ajdah et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving 1,1,1,2-tetramethoxyethane analogs, such as the synthesis and reactions of organyltellurium ligands with iodine and various metals, reveal the compound's reactivity and potential applications in forming complexes with metals (Singh et al., 2001). These studies underline the importance of 1,1,1,2-tetramethoxyethane in coordination chemistry.

Physical Properties Analysis

The study of physical properties, such as the determination of molecular structure through gas-phase electron diffraction, reveals critical insights into the geometric parameters essential for understanding the physical characteristics of tetramethoxyethane and its derivatives (Al-Ajdah et al., 1980).

Chemical Properties Analysis

Chemical properties, such as reactivity with iodine and metal ligation, as seen in the synthesis and characterization of organyltellurium ligands, highlight the chemical versatility and potential applications of 1,1,1,2-tetramethoxyethane in synthesizing complex metal compounds (Singh et al., 2001). These properties are crucial for its application in materials science and catalysis.

Wissenschaftliche Forschungsanwendungen

Electrolyte Components for Energy Storage Devices

1,1,1,2-Tetramethoxyethane, also known as tetramethoxy glyoxal (TMG), has been investigated for its potential as an electrolyte component in energy storage devices such as electrical double-layer capacitors (EDLCs) and lithium-ion batteries (LIBs). Preliminary results show promising performance in LIBs, particularly with lithium iron phosphate electrodes, in terms of capacity, capacity retention at high C rates, and cycling stability (Hess & Balducci, 2018).

Upgrading Wood Adhesive Resins

1,1,1,2-Tetramethoxyethane (TME), a high boiling point acetal derived from glyoxal, has shown to enhance the performance of melamine-urea-formaldehyde (MUF) and some urea-formaldehyde (UF) resins used as wood adhesives. This suggests the potential to reduce the percentage of resin used in wood panel preparation without volatilizing TME acetal used (Zanetti, Pizzi, & Faucher, 2004).

Vibrational Spectra and Structure

Research on the vibrational spectra and structure of 1,1,1,2-tetramethoxyethane and its related compounds has provided insights into their molecular configurations and behaviors. This foundational knowledge supports their application in various scientific research fields (Ypenburg & Gerding, 1972).

Potassium-Ion Intercalation in Electrolytes

The use of solvents like 1,1,1,2-tetramethoxyethane in potassium-based systems has been explored for the first time, demonstrating the potential for reversible potassium-ion intercalation into graphite electrodes. This highlights a new avenue for the application of such solvents in the development of potassium-ion batteries (Medenbach, Meyer, & Balducci, 2021).

Safety And Hazards

1,1,1,2-Tetramethoxyethane is classified as a potentially hazardous substance. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . The safety information pictograms include GHS02 and GHS07, and the hazard statements include H226, H315, H319, and H335 .

Eigenschaften

IUPAC Name |

1,1,1,2-tetramethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZFYLQMPOIPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

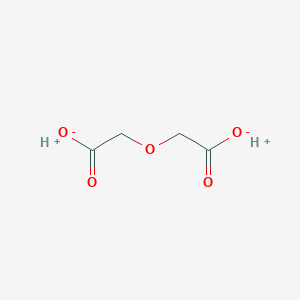

COCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187933 | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2-Tetramethoxyethane | |

CAS RN |

34359-77-8 | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034359778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-tetramethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)